![molecular formula C21H24N4O2S B5683398 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)

2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

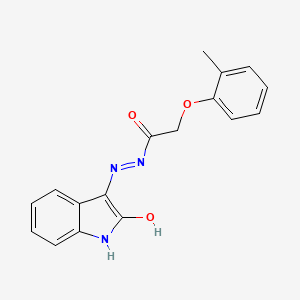

This compound contains several functional groups including a piperazine ring, a methoxyphenyl group, and a benzothiazole group. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . Methoxyphenyl groups are often used in medicinal chemistry due to their ability to form stable aromatic systems. Benzothiazoles are heterocyclic compounds that have been studied for their broad spectrum of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, methoxyphenyl group, and benzothiazole group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with electrophiles, and the benzothiazole group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación

Alpha1-Adrenergic Receptor Antagonism

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors (α1-AR). These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . Antagonists for α1-AR can be therapeutic in treating conditions like cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

The α1-ARs are also significant targets for the treatment of various neurological conditions. The compound’s affinity for α1-ARs suggests it could be a promising candidate for the development of new drugs aimed at treating neurodegenerative and psychiatric conditions .

Molecular Dynamics Simulations

In silico docking and molecular dynamics simulations have been used to study this compound. These studies help in understanding the interaction of the compound with α1-ARs, which is crucial for the design of new therapeutics .

Pharmacokinetics Analysis

The compound has undergone absorption, distribution, metabolism, and excretion (ADME) calculations. This analysis is essential to identify promising lead compounds with acceptable pharmacokinetic profiles for advanced investigation .

Comparative Binding Assays

Binding assays have compared the compound to structurally similar arylpiperazine-based α1-AR antagonists like trazodone, naftopidil, and urapidil. This helps in determining the compound’s efficacy and potential as a therapeutic agent .

Synthesis and Structural Analysis

The compound’s synthesis and structural analysis, including high-resolution mass spectrometry (HRMS), infrared (IR), and nuclear magnetic resonance (NMR) experiments, are crucial for confirming its identity and purity, which is fundamental for any further application in research .

Drug Discovery for CNS Disorders

Given its interaction with α1-ARs, the compound is a candidate for drug discovery related to central nervous system (CNS) disorders. It could play a role in the development of treatments for conditions like Alzheimer’s disease .

Ligand Efficiency Metrics

The compound’s ligand efficiency metrics, such as binding affinity and selectivity, are evaluated to determine its potential as a drug candidate. High ligand efficiency often correlates with better drug-like properties .

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its targets (such as alpha1-adrenergic receptors) and modulate their activity . This interaction could lead to changes in cellular signaling pathways, resulting in various physiological effects.

Biochemical Pathways

Compounds that target alpha1-adrenergic receptors can influence a variety of biochemical pathways, including those involved in smooth muscle contraction in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance Nitrogen regions in the structures of drug-like molecules increase their solubility in water and have an important effect on bioavailability .

Result of Action

The modulation of alpha1-adrenergic receptors can have a variety of effects, depending on the specific receptor subtype and the tissue in which it is expressed .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-15-6-7-18-19(12-15)28-21(22-18)23-20(26)14-24-8-10-25(11-9-24)16-4-3-5-17(13-16)27-2/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSQBVAFXSBGLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)

![2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5683358.png)

![4-methyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5683359.png)

![1-(2-furylmethyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5683362.png)

![2-(3-methylbutyl)-8-(morpholin-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683374.png)

![N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)

![N-(2-fluorophenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5683385.png)

![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5683405.png)

![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)